An In-depth Technical Guide to the Chemical Properties of 2-(6-Hydroxypyridin-2-yl)acetic Acid
An In-depth Technical Guide to the Chemical Properties of 2-(6-Hydroxypyridin-2-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-Hydroxypyridin-2-yl)acetic acid, a fascinating heterocyclic compound, stands at the intersection of fundamental organic chemistry and applied medicinal science. Its structural motif, featuring a pyridine ring bearing both a hydroxyl and an acetic acid group, imbues it with a rich chemical personality, governed by the interplay of its constituent functional groups. This guide, intended for researchers and drug development professionals, delves into the core chemical properties of this molecule, offering a detailed exploration of its structure, reactivity, and potential applications. As a bifunctional molecule, it exhibits intriguing tautomerism and serves as a versatile scaffold in the synthesis of more complex chemical entities. Understanding its fundamental properties is paramount for harnessing its full potential in the design of novel therapeutics and functional materials.
Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 937644-25-2 | [1] |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| IUPAC Name | 2-(6-hydroxypyridin-2-yl)acetic acid | [1] |
| Synonyms | 2-(6-Hydroxy-2-pyridinyl)acetic acid, 2-(6-oxo-1,6-dihydropyridin-2-yl)acetic acid | [1] |
| Predicted pKa | 4.35 (for the carboxylic acid) | [2] |
| Predicted Boiling Point | 483.0±37.0 °C | [2] |
| Predicted Density | 1.322±0.06 g/cm³ | [2] |
Note: The predicted values are computationally derived and should be confirmed by experimental data.
Structural Features and Tautomerism: A Tale of Two Forms
A defining characteristic of 2-(6-hydroxypyridin-2-yl)acetic acid is its existence in two tautomeric forms: the hydroxypyridine form and the pyridone form. This equilibrium is a critical determinant of its chemical reactivity and biological activity.
Caption: The tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. In many heterocyclic compounds, the keto (pyridone) form is more stable in the liquid phase and in solution, while the enol (hydroxypyridine) form can be more favored in the vapor phase. The pyridone form is often better stabilized in polar solvents. This phenomenon has a profound impact on the molecule's properties, including its acidity, hydrogen bonding capabilities, and how it interacts with biological targets.[3]
Spectroscopic Characterization (Predicted and Analog-Based)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methylene protons of the acetic acid side chain. The chemical shifts of the pyridine protons will be influenced by the position of the tautomeric equilibrium. In the hydroxypyridine form, the aromatic protons would likely appear in the range of 6.5-8.0 ppm. The methylene protons of the acetic acid group would appear as a singlet, likely in the range of 3.5-4.0 ppm. The acidic proton of the carboxylic acid and the hydroxyl proton would be observable, though their chemical shifts would be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show seven distinct signals. The carbonyl carbon of the carboxylic acid would appear downfield, typically in the range of 170-180 ppm. The carbons of the pyridine ring would resonate in the aromatic region (100-160 ppm), with the carbon bearing the oxygen atom showing a significant downfield shift. The methylene carbon of the acetic acid group would be found further upfield.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A broad O-H stretching band for the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear around 1700-1730 cm⁻¹. If the pyridone tautomer is significantly populated, a C=O stretching band for the amide-like carbonyl would be observed, typically in the range of 1650-1680 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be visible in the 1400-1600 cm⁻¹ region.
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (153.14 g/mol ). Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid group and other characteristic cleavages of the pyridine ring and acetic acid side chain.
Reactivity Profile
The reactivity of 2-(6-hydroxypyridin-2-yl)acetic acid is dictated by its three key functional groups: the carboxylic acid, the hydroxypyridine/pyridone system, and the pyridine ring itself.
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Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction. The acidity of this proton is a key feature.
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Hydroxypyridine/Pyridone Moiety: The hydroxyl group of the hydroxypyridine form can be alkylated or acylated. The pyridone form, with its amide-like character, can also undergo N-alkylation. The tautomeric equilibrium is a crucial factor in determining the outcome of reactions at this position.
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Pyridine Ring: The pyridine ring can undergo electrophilic substitution reactions, although the presence of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group will influence the regioselectivity of these reactions.
Caption: Key reactive sites of 2-(6-hydroxypyridin-2-yl)acetic acid.
Synthetic Approaches
The synthesis of 2-(6-hydroxypyridin-2-yl)acetic acid can be approached through several synthetic strategies, often involving the construction of the substituted pyridine ring followed by the introduction or modification of the acetic acid side chain. A plausible, though not experimentally verified in the provided search results, synthetic route is outlined below.
Hypothetical Synthetic Protocol:
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Starting Material: 2,6-dichloropyridine.
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Step 1: Monosubstitution. Selective nucleophilic aromatic substitution of one chlorine atom with a protected form of a two-carbon synthon (e.g., a malonic ester derivative). This would require careful control of reaction conditions to favor monosubstitution.
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Step 2: Hydrolysis and Decarboxylation. Hydrolysis of the ester groups and subsequent decarboxylation to yield 2-(6-chloropyridin-2-yl)acetic acid.
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Step 3: Hydroxylation. Conversion of the remaining chlorine atom to a hydroxyl group. This could potentially be achieved through nucleophilic substitution with a hydroxide source under forcing conditions or through a metal-catalyzed hydroxylation reaction.
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Step 4: Deprotection (if necessary) and Purification. Removal of any protecting groups and purification of the final product by recrystallization or chromatography.
Caption: A potential synthetic pathway for 2-(6-hydroxypyridin-2-yl)acetic acid.
Applications in Drug Discovery and Medicinal Chemistry
The pyridinone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of FDA-approved drugs with diverse therapeutic applications.[4][5] These compounds exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects.[4][5] The ability of the pyridinone core to act as a hydrogen bond donor and acceptor makes it an excellent motif for interacting with biological targets such as enzymes and receptors.
While specific applications for 2-(6-hydroxypyridin-2-yl)acetic acid are not extensively documented, its structural features suggest its potential as:
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A Scaffold for Kinase Inhibitors: The pyridinone core is a known hinge-binding motif for many protein kinases, which are crucial targets in cancer therapy.[4]
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A Metal Chelator: The combination of the hydroxyl/pyridone and carboxylic acid functionalities could enable this molecule to chelate metal ions, suggesting potential applications as an inhibitor of metalloenzymes or as a therapeutic agent for diseases associated with metal ion dysregulation.[6]
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A Building Block for Novel Therapeutics: The bifunctional nature of this compound makes it a versatile starting material for the synthesis of more complex drug candidates.
Safety and Handling
Based on available information, 2-(6-hydroxypyridin-2-yl)acetic acid is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2-(6-Hydroxypyridin-2-yl)acetic acid is a molecule of significant interest due to its inherent chemical properties and its connection to the pharmacologically important pyridinone scaffold. Its tautomeric nature is a key feature that governs its reactivity and potential biological interactions. While detailed experimental data for this specific compound remains somewhat elusive in publicly accessible literature, its structural analogy to well-studied pyridinone derivatives provides a strong foundation for predicting its behavior and exploring its potential. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its promise in the fields of medicinal chemistry and materials science.
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